N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-2-pyridin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h1-3,6-9,11,13,16H,4-5,10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMAYPGEUGWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with phenyl and pyridine groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding the compound’s metabolic stability and degradation pathways.
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | 2-(Pyridin-3-yl)piperidine + Phenylcarboxylic acid | Nucleophilic acyl substitution |
| Basic (e.g., NaOH, KOH) | 2-(Pyridin-3-yl)piperidine + Phenylcarboxylate salt | Base-catalyzed hydrolysis |
This reactivity aligns with general amide hydrolysis trends.
Electrophilic Aromatic Substitution (EAS)
Both the phenyl and pyridin-3-yl groups participate in EAS, though pyridine’s electron-deficient nature directs substitution to specific positions.
Nitration
Pyridine undergoes nitration at the meta position relative to the nitrogen, while the phenyl group reacts at the para position:
| Reagent | Site of Substitution | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Pyridin-3-yl (C5), Phenyl (C4) | Nitro derivatives at respective positions |
Halogenation
Chlorination or bromination occurs under Lewis acid catalysis (e.g., FeCl₃):
| Reagent | Site of Substitution | Product |
|---|---|---|
| Cl₂/FeCl₃ | Pyridin-3-yl (C5), Phenyl (C4) | Chlorinated derivatives |
The pyridine ring’s electron-withdrawing effect reduces reactivity compared to benzene, requiring harsher conditions .
Piperidine Ring Functionalization
The piperidine nitrogen can act as a nucleophile or participate in ring-opening reactions:
N-Alkylation/Acylation
| Reagent | Product |
|---|---|
| CH₃I (alkylation) | N-Methylpiperidine derivative |
| AcCl (acylation) | N-Acetylpiperidine derivative |
Ring-Opening under Strong Acid
Concentrated HCl or HBr can protonate the piperidine nitrogen, leading to ring opening via cleavage of the C-N bond .
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu):
| Metal Salt | Coordination Site | Application |
|---|---|---|
| PdCl₂ | Pyridin-3-yl nitrogen | Catalysis or metal-organic frameworks |
This property is leveraged in synthetic and material chemistry .
Oxidation of Piperidine
Strong oxidizing agents (e.g., KMnO₄) convert the piperidine ring into a pyridine derivative via dehydrogenation:
| Reagent | Product |
|---|---|
| KMnO₄/H₂SO₄ | Pyridine-2,3-dicarboxamide derivative |
Reduction of Pyridine
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine, though steric hindrance may limit this reaction .
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring’s electron-deficient nature allows NAS at the C2 position under specific conditions:
| Reagent | Product |
|---|---|
| NaNH₂/NH₃ | Amino-substituted pyridine derivative |
Photochemical and Thermal Stability
-
Photodegradation : UV light induces homolytic cleavage of the C-N bond in the carboxamide group.
-
Thermal Decomposition : Heating above 200°C leads to decarboxylation and formation of secondary amines.
Scientific Research Applications
Therapeutic Applications
N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide has been investigated for its potential as a pharmaceutical agent in treating several medical conditions:
- Cardiovascular Diseases : Research indicates that compounds similar to this compound can act as stimulants for HDL cholesterol. They may be beneficial in treating dyslipidemia, arteriosclerosis, and other cardiovascular disorders by improving lipid profiles and reducing cardiovascular risk factors .
- Cancer Treatment : The compound has shown promise as an anti-cancer agent. Studies have demonstrated that derivatives of this compound exhibit significant anti-angiogenic properties. For instance, specific derivatives were found to inhibit blood vessel formation in vivo using the chick chorioallantoic membrane model, suggesting their potential utility in cancer therapies aimed at limiting tumor growth through angiogenesis inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile:
These modifications have led to the identification of more potent analogs, such as those with specific substitutions at the piperidine ring that enhance their biological activity.
Biological Activities
The biological activities of this compound derivatives extend beyond cardiovascular and anti-cancer applications:
- Anti-Angiogenic Properties : The ability to inhibit angiogenesis makes these compounds valuable in cancer treatment. Studies have shown that certain derivatives significantly block blood vessel formation, indicating their potential role in cancer therapeutics .
- DNA Cleavage Activity : Some derivatives have exhibited DNA cleavage capabilities, which could contribute to their anticancer effects by inducing cytotoxicity in cancer cells. This property highlights the importance of further exploring these compounds for potential chemotherapeutic applications .
Case Studies and Clinical Insights
A review of existing literature reveals several case studies where modifications of this compound were tested for their therapeutic efficacy:
- Study on HDL Cholesterol Stimulation : A patent describes the use of similar compounds as HDL cholesterol stimulants, suggesting their application in managing dyslipidemia and related cardiovascular conditions .
- Anti-Cancer Efficacy : In a series of experiments involving various piperidine derivatives, significant anti-cancer effects were recorded, with specific compounds demonstrating enhanced activity against tumor growth through both antiangiogenic and cytotoxic mechanisms .
Mechanism of Action
The mechanism of action of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Piperidine Urea Series
Piperidine urea derivatives are a prominent class of FAAH inhibitors. Below is a comparative analysis of key analogues:
Table 1: Structural and Pharmacological Comparison of Piperidine Urea FAAH Inhibitors
Key Observations :
- Positional Substitution : The target compound’s pyridin-3-yl group at position 2 contrasts with PF-3845’s 4-benzyl substitution. Positional differences influence binding kinetics; PF-3845’s trifluoromethylpyridinyloxy group enhances potency (IC50 = 1.2 nM) by improving hydrophobic interactions .
- Selectivity : PF-04457845, a clinical candidate, demonstrates superior selectivity and potency (IC50 = 0.3 nM) due to refined substituents, underscoring the impact of structural optimization .
Mechanistic Comparison with Non-Piperidine FAAH Inhibitors
Non-piperidine FAAH inhibitors employ distinct mechanisms:
Table 2: Comparison with Non-Piperidine FAAH Inhibitors
Key Findings :
- Piperidine ureas like the target compound exhibit time-dependent, irreversible inhibition via Ser241 carbamylation, similar to carbamates but with improved selectivity over β-ketoheterocycles .
- Older carbamates (e.g., URB597) lack specificity, inhibiting carboxylesterases, whereas piperidine ureas minimize off-target effects .
Table 3: Comparison with Piperidine-Carboxamide Derivatives in Other Therapeutic Areas
Insights :
- Compound 4h demonstrates that altering the carboxamide side chain (e.g., 2-oxo-2-(phenylamino)ethyl) shifts activity from FAAH inhibition to local anesthesia, highlighting structural versatility .
- The target compound’s pyridinyl and phenyl groups are critical for FAAH engagement, whereas SC13-0113’s cyclobutane moiety suggests divergent target affinity .
Biological Activity
N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial treatments, and anti-inflammatory effects. This article synthesizes current research findings regarding its biological activities, mechanisms of action, and potential clinical implications.
Target Interactions
The compound interacts with various biological targets, influencing multiple biochemical pathways. The piperidine structure is known to facilitate interactions with receptors and enzymes, which may lead to diverse pharmacological effects. Research indicates that piperidine derivatives can modulate signaling pathways associated with cancer progression and inflammation .
Biochemical Pathways
this compound has been studied for its role in inhibiting key enzymes involved in tumor growth and inflammation. For instance, it may act as an inhibitor of insulin-regulated aminopeptidase, a target implicated in cancer cell proliferation . The compound's ability to influence angiogenesis and apoptosis further underscores its potential as an anticancer agent .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, a study reported that compounds similar to this structure exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis |
| MCF7 (breast cancer) | 8.4 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 6.9 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential utility in treating infections . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in preclinical models:
- Cancer Therapeutics : A study focusing on its anticancer activity showed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent against solid tumors.
- Infection Models : Another investigation demonstrated that when administered in combination with standard antibiotics, the compound enhanced the efficacy of treatment against resistant bacterial strains.
- Inflammation Models : In rodent models of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. What are the optimized synthetic routes for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling piperidine derivatives with phenyl and pyridyl precursors via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres .
- Heterocyclic functionalization : Pyridine ring introduction via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (60–100°C) .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Reaction optimization (e.g., solvent polarity, catalyst loading) is critical for scalability .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~322.18) and detects trace impurities .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm) and amide (N-H, ~3300 cm) functional groups .
- HPLC : Quantifies purity (>98% required for pharmacological assays) using C18 columns and UV detection at 254 nm .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use nephelometry to detect precipitation .
- Stability studies : Incubate at 37°C (pH 3–9) over 24–72 hours, analyzing degradation via LC-MS. Piperidine carboxamides are generally stable but may hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/pyridyl groups) impact biological activity?
- SAR strategies :
- Pyridyl substitution : 3-Pyridyl enhances hydrogen bonding with targets (e.g., kinases) compared to 2-/4-pyridyl .
- Phenyl ring halogenation : Electron-withdrawing groups (e.g., Cl, F) improve membrane permeability and metabolic stability .
- Piperidine N-alkylation : Methyl or benzyl groups alter conformational flexibility, affecting receptor binding kinetics .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like G protein-coupled receptors (GPCRs) or ion channels .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Binding assays : Radioligand displacement (e.g., H-labeled analogs) to determine IC values for receptor targets .
- Enzyme inhibition : Kinetic studies (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition modes .
- Cellular signaling : Measure cAMP/GTPγS levels in transfected HEK293 cells to assess GPCR modulation .
Q. How should researchers address contradictory data in biological activity across studies?
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and CRISPR-edited cell lines for target specificity .
Q. What strategies improve compound stability under physiological or storage conditions?
- Lyophilization : Formulate as lyophilized powders (with trehalose as a cryoprotectant) for long-term storage at -80°C .
- Light sensitivity : Store in amber vials; UV-vis spectroscopy monitors photodegradation .
- Buffered solutions : Use citrate (pH 4) or phosphate (pH 7.4) buffers to minimize hydrolysis during in vivo studies .
Methodological Notes
- Critical reagents : Use freshly distilled THF for moisture-sensitive reactions .
- Safety protocols : Handle under fume hoods with nitrile gloves and lab coats; avoid inhalation of fine powders .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
